![molecular formula C14H25N3 B13742687 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl- CAS No. 46814-61-3](/img/structure/B13742687.png)
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- is an organic compound with a complex structure It is a derivative of ethanediamine, where the nitrogen atoms are substituted with various functional groups, including dimethylamino and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- typically involves multiple steps. One common method includes the reaction of 1,2-ethanediamine with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process often includes purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A simpler derivative with only dimethyl substitutions.
1,2-Ethanediamine, N-(2-aminoethyl)-: Contains an additional aminoethyl group.
N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine: Another derivative with multiple dimethylamino groups.
Uniqueness
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- is unique due to the presence of both dimethylamino and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.
Eigenschaften
CAS-Nummer |
46814-61-3 |
|---|---|
Molekularformel |
C14H25N3 |
Molekulargewicht |
235.37 g/mol |
IUPAC-Name |
N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-15(2)10-12-17(13-11-16(3)4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI-Schlüssel |
XYBJECRQHXFCDU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CCN(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


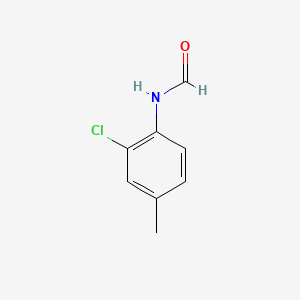
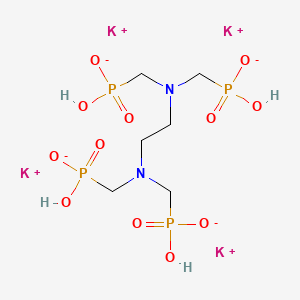
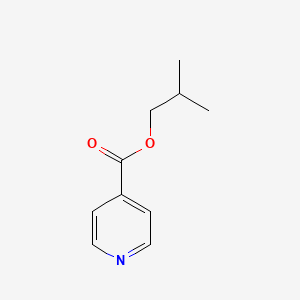
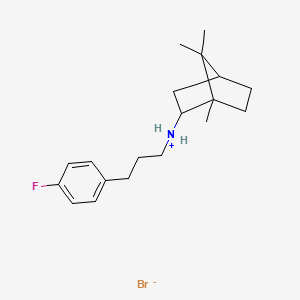
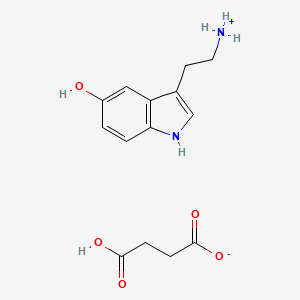
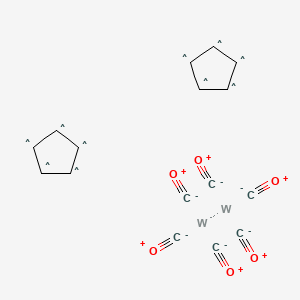




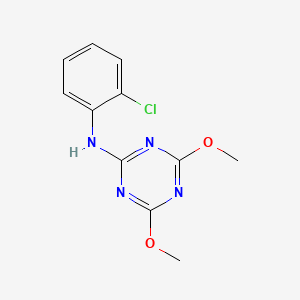
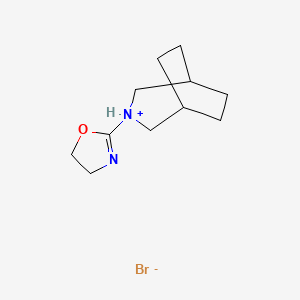
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

